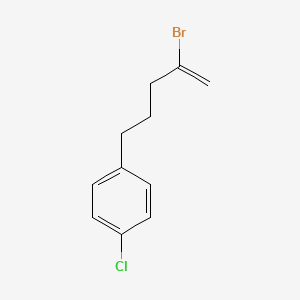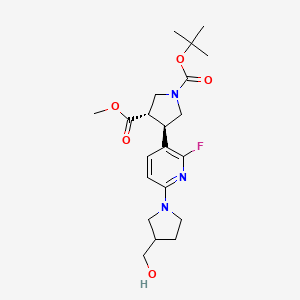
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Vue d'ensemble
Description
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a type of pyrazole derivative. Pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of “1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine” and "acetylacetone" . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of similar compounds has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was prepared from the hetero-cyclization of “1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine” and “acetylacetone” in methanol using glacial acetic acid as a catalyst .Applications De Recherche Scientifique
Drug Design and Synthesis
The compound’s heterocyclic nature, featuring both pyrazole and thiazole rings, makes it a valuable scaffold in drug design. Its structural similarity to biologically active compounds allows for the synthesis of new chemical entities with potential enhanced activities .
Biological Activity Profiling
Due to its varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties, this compound is used extensively in biological activity profiling to develop new therapeutic agents .
Pharmacological Research
The compound serves as a precursor in pharmacological research to synthesize derivatives that could interact with biological macromolecules, potentially leading to the development of treatments for diseases like leishmaniasis and malaria .
Chemical Education
In academic settings, the compound is used to teach synthetic chemistry techniques, such as nucleophilic addition and dehydration processes, which are fundamental in organic chemistry education .
Material Science
The structural properties of the compound, confirmed by X-ray crystallography, provide insights into the design of new materials with specific electronic or photonic properties .
Analytical Chemistry
The compound can be used as a standard or reference in NMR spectroscopy studies due to its well-characterized ( ^1H ) and ( ^{13}C ) NMR spectra, aiding in the identification and analysis of similar compounds .
Antimicrobial Agent Development
Its antimicrobial properties make it a candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and fungi .
Anti-Inflammatory Agent Research
The anti-inflammatory activity of the compound is of particular interest in the development of new anti-inflammatory agents, which could lead to improved treatments for conditions like arthritis .
Orientations Futures
The future directions for the study of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” and similar compounds could include further exploration of their biological activities and potential applications in drug design . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to show potent activity against various targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities .
Action Environment
Factors such as ph and temperature can generally affect the action of similar compounds .
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)8(3)5-11/h4,8,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFVPLSYALZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)


![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

